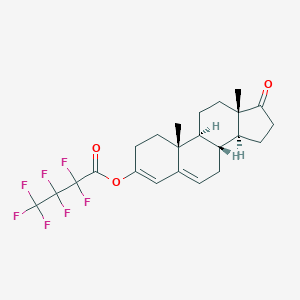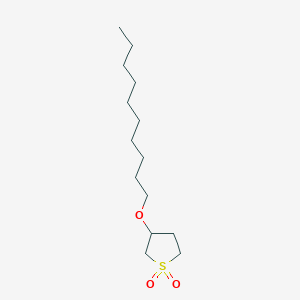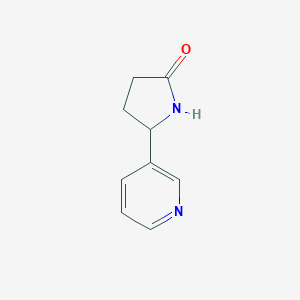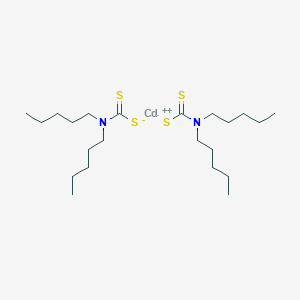
Cadmium bis(dipentyldithiocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium bis(dipentyldithiocarbamate) is a chemical compound that is commonly used in scientific research. It is a chelating agent that is used to study the effects of cadmium on biological systems. Cadmium is a toxic metal that can cause serious health problems, and cadmium bis(dipentyldithiocarbamate) is a useful tool for studying its effects.
Mecanismo De Acción
Cadmium bis(dipentyldithiocarbamate) chelates cadmium ions by forming a complex with them. This complex is then excreted from the body, preventing the toxic effects of cadmium from occurring. The mechanism of action of cadmium bis(dipentyldithiocarbamate) is not fully understood, but it is believed to involve the formation of stable complexes with cadmium ions.
Efectos Bioquímicos Y Fisiológicos
Cadmium bis(dipentyldithiocarbamate) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as superoxide dismutase and catalase. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cadmium bis(dipentyldithiocarbamate) in lab experiments is that it is a highly specific chelating agent for cadmium ions. This allows researchers to study the effects of cadmium on biological systems without interference from other metals. One limitation is that it can be difficult to work with, as it is insoluble in water and requires organic solvents for use.
Direcciones Futuras
There are a number of future directions for research involving cadmium bis(dipentyldithiocarbamate). One area of interest is the development of new chelating agents for cadmium that are more effective or easier to use than cadmium bis(dipentyldithiocarbamate). Another area of interest is the study of the effects of cadmium on specific biological systems, such as the nervous system or the immune system. Additionally, there is interest in studying the effects of cadmium on different species, as different organisms may have different responses to cadmium toxicity.
Métodos De Síntesis
Cadmium bis(dipentyldithiocarbamate) can be synthesized by reacting cadmium chloride with dipentylamine and carbon disulfide. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Cadmium bis(dipentyldithiocarbamate) is commonly used in scientific research to study the effects of cadmium on biological systems. It is used to chelate cadmium ions in order to study their effects on enzymes, proteins, and other biomolecules. It is also used to study the toxic effects of cadmium on cells and tissues.
Propiedades
Número CAS |
19010-65-2 |
|---|---|
Nombre del producto |
Cadmium bis(dipentyldithiocarbamate) |
Fórmula molecular |
C22H44CdN2S4 |
Peso molecular |
577.3 g/mol |
Nombre IUPAC |
cadmium(2+);N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/2C11H23NS2.Cd/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |
Clave InChI |
GAQHRUGINNUYSO-UHFFFAOYSA-L |
SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Cd+2] |
SMILES canónico |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Cd+2] |
Otros números CAS |
19010-65-2 |
Sinónimos |
cadmium bis(dipentyldithiocarbamate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



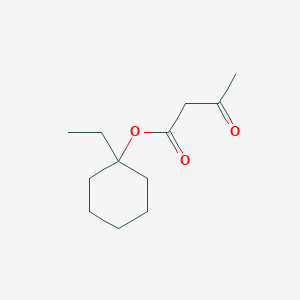
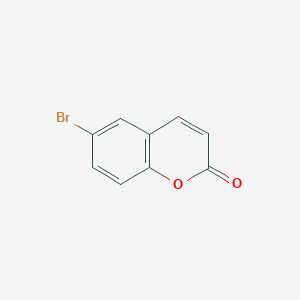
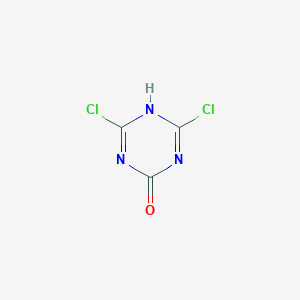

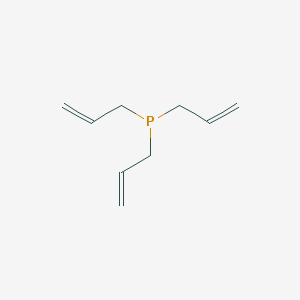
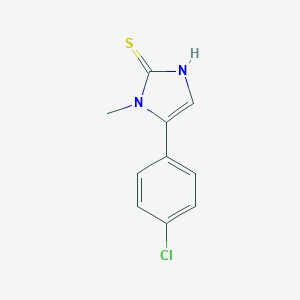
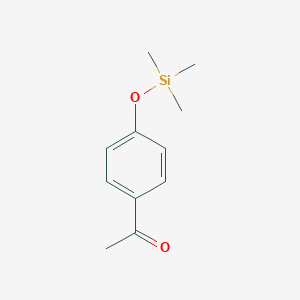
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
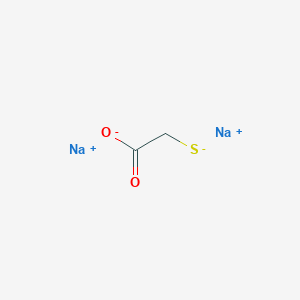
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
